![molecular formula C17H16N2O3S B2918204 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2097884-35-8](/img/structure/B2918204.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
One of the primary applications of compounds related to benzo[b]thiophene, like the one , is in the synthesis of heterocyclic structures. These structures are fundamental in medicinal chemistry due to their biological and pharmacological properties. For example, research conducted by Mohareb, Sherif, Gaber, Ghabrial, & Aziz (2004) explored the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazines, through reactions involving benzo[b]thiophen-2-yl-hydrazonoesters.
Antimicrobial Applications
The derivative compounds of benzo[b]thiophene have shown potential in antimicrobial applications. For instance, research by Talupur, Satheesh, & Chandrasekhar (2021) discussed the synthesis and antimicrobial evaluation of various benzo[d][1,3,2]dioxaphosphol-5-yl derivatives, indicating their potential in addressing bacterial and fungal infections.
Anticancer Properties
Another significant area of research is the exploration of anticancer properties of benzo[b]thiophene derivatives. Studies have shown that these compounds can be effective against various cancer cell lines. For instance, the work by Ravinaik, Rao, Rao, Ramachandran, & Reddy (2021) demonstrated the synthesis of N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited significant anticancer activities.
Corrosion Inhibition
Compounds derived from benzo[b]thiophene have been studied for their potential in corrosion inhibition. For example, Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao (2016) conducted research on benzothiazole derivatives and their efficiency in inhibiting steel corrosion, showcasing the potential industrial applications of these compounds.
Anti-inflammatory and Analgesic Activities
Benzo[b]thiophene derivatives have also been associated with anti-inflammatory and analgesic activities. Research like that conducted by Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo (1995) explored the inhibition of cell adhesion by certain benzo[b]thiophene derivatives, indicating their potential in treating inflammation-related conditions.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that benzothiophene derivatives have significant biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
Benzothiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to changes in cellular permeability, causing leakage of cellular contents .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. Benzothiophene derivatives are known to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Pharmacokinetics
Sulfur analogs of harmala alkaloids, which are structurally similar to benzothiophene derivatives, have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. Given the known activities of benzothiophene derivatives, the compound could potentially have anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant effects . It could also cause changes in cellular permeability .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-14(12-9-23-16-4-2-1-3-11(12)16)8-18-17(21)13-7-15(22-19-13)10-5-6-10/h1-4,7,9-10,14,20H,5-6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLONQFNDWZROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


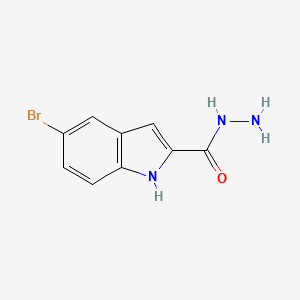
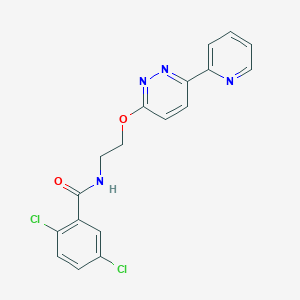
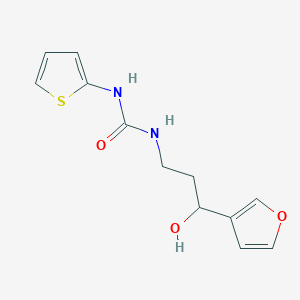
![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)
![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)

![1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2918134.png)
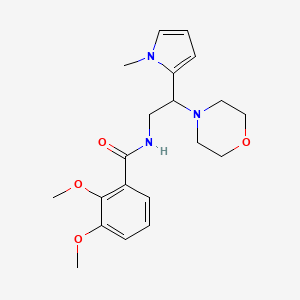
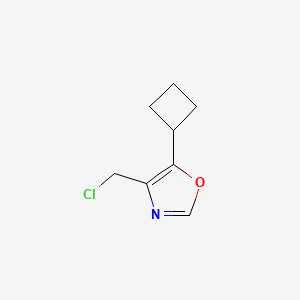
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide](/img/structure/B2918138.png)

![2-Chloro-N-[[5-fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methylpropanamide](/img/structure/B2918141.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)